

Application Notes and Protocols for AZD7976 Studies in RXFP1-Expressing Cell Lines

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Compound of Interest

Compound Name: AZ7976

Cat. No.: B12381615

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Introduction

AZD7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).^{[1][2]} As a member of the G protein-coupled receptor (GPCR) family, RXFP1 activation is associated with a range of physiological effects, including anti-fibrotic and cardiovascular benefits.^[3] AZD7976, with its sub-nanomolar potency, represents a significant tool for investigating RXFP1 signaling and its therapeutic potential.^[1] These application notes provide detailed protocols for studying the activity of AZD7976 in common cell lines engineered to express human RXFP1, namely Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.

Cell Lines for AZD7976 Studies

The selection of an appropriate cell line is critical for the robust characterization of AZD7976 activity. Both HEK293 and CHO-K1 cells are widely used for studying GPCRs due to their reliable growth characteristics and amenability to genetic engineering. For RXFP1 research, these cells are typically stably transfected to express the human RXFP1 receptor.

Recommended Cell Lines:

- **HEK293-hRXFP1:** A human cell line that, when stably expressing human RXFP1, provides a relevant cellular background for studying the receptor's function.

- CHO-K1-hRXFP1: A hamster cell line that is a common choice for GPCR assays, particularly for cAMP measurement, due to its low endogenous receptor expression. Commercial kits, such as the cAMP Hunter™ CHO-K1 RXFP1 Gs Cell Line, are available.[\[4\]](#)

Quantitative Data Summary

The following tables summarize the reported in vitro pharmacological data for AZD7976.

Table 1: Potency of AZD7976 in RXFP1-Expressing Cells

Compound	Cell Line	Assay Type	Parameter	Value	Reference
AZD7976	Not Specified	Functional	pEC50	>10.5	[1] [2]

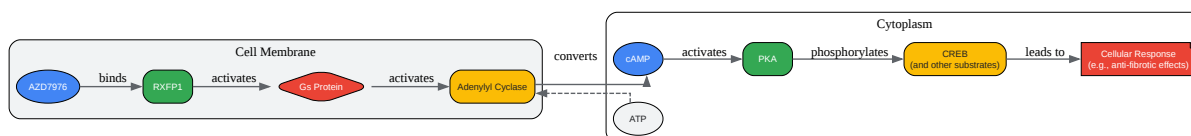
Table 2: Cytotoxicity and Off-Target Activity of AZD7976

Compound	Cell Line/Target	Assay Type	Parameter	Value (μM)	Reference
AZD7976	THP-1	Cytotoxicity	IC50	15	[2]
AZD7976	HepG2 (Glucose)	Cytotoxicity	IC50	68	[2]
AZD7976	HepG2 (Galactose)	Cytotoxicity	IC50	37	[2]
AZD7976	HepG2 (Spheroids)	Cytotoxicity	IC50	17	[2]
AZD7976	BSEP	Inhibition	IC50	23	[2]
AZD7976	hERG	Inhibition	IC50	>39	[2]
AZD7976	Nav1.5	Inhibition	IC50	231	[2]
AZD7976	KaV4.3	Inhibition	IC50	>33	[2]

Signaling Pathways and Experimental Workflows

RXFP1 Signaling Pathway

Activation of RXFP1 by an agonist like AZD7976 primarily initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

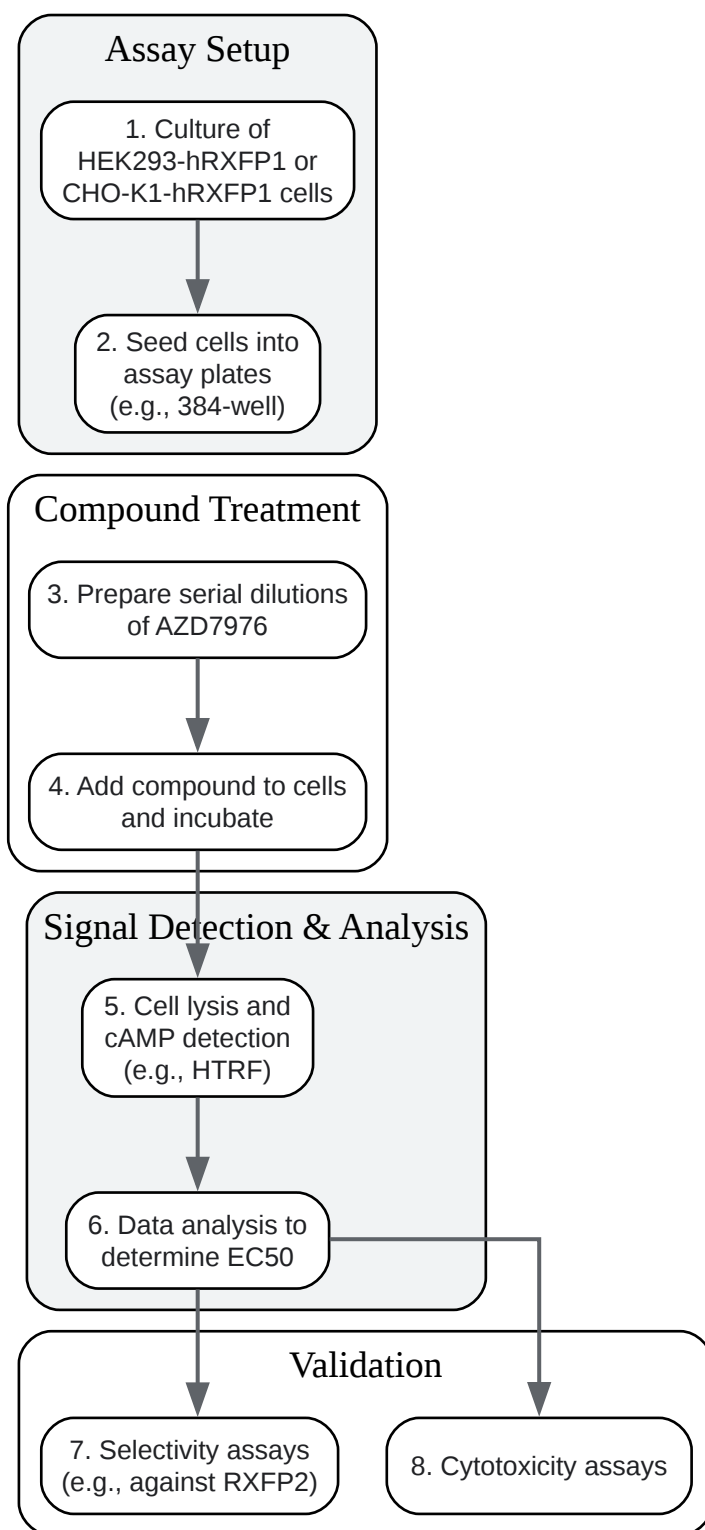


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RXFP1 Gs-cAMP Signaling Pathway

Experimental Workflow for AZD7976 Screening and Characterization

A typical workflow for evaluating a novel RXFP1 agonist like AZD7976 involves several stages, from initial screening to detailed characterization of its pharmacological properties.



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Workflow for AZD7976 Characterization

Experimental Protocols

Protocol 1: Maintenance of RXFP1-Expressing Cell Lines

Materials:

- HEK293-hRXFP1 or CHO-K1-hRXFP1 cells
- Dulbecco's Modified Eagle Medium (DMEM) for HEK293 cells or Ham's F-12 for CHO-K1 cells
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Selection antibiotic (e.g., G418, Puromycin)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)

Procedure:

- Culture cells in T-75 flasks with growth medium (DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic) at 37°C in a humidified atmosphere with 5% CO₂.
- Passage the cells when they reach 80-90% confluency.
- To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
- Neutralize the trypsin with fresh growth medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh growth medium and seed into new flasks at the desired density.

Protocol 2: cAMP Measurement Assay for AZD7976

Potency Determination

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay format, a common method for quantifying cAMP levels.

Materials:

- HEK293-hRXFP1 or CHO-K1-hRXFP1 cells
- Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
- AZD7976
- Reference agonist (e.g., Relaxin-2)
- cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
- 384-well white assay plates
- Multichannel pipette or automated liquid handler
- HTRF-compatible plate reader

Procedure:

- Cell Seeding:
 - Harvest and resuspend HEK293-hRXFP1 or CHO-K1-hRXFP1 cells in assay buffer.
 - Seed the cells into a 384-well plate at a density of 2,000-8,000 cells per well.[\[5\]](#)
 - Incubate the plate at 37°C for 16-24 hours.[\[5\]](#)
- Compound Preparation and Addition:
 - Prepare a serial dilution of AZD7976 in assay buffer.
 - Also, prepare a serial dilution of the reference agonist, Relaxin-2.

- Add the diluted compounds to the corresponding wells of the cell plate. Include wells with vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the plate at room temperature for 30-60 minutes.
- cAMP Detection:
 - Prepare the HTRF detection reagents according to the manufacturer's instructions (mix cAMP-d2 and anti-cAMP-cryptate in lysis buffer).
 - Add the detection mix to each well.
- Signal Measurement:
 - Incubate the plate at room temperature for 60 minutes to allow for cell lysis and antibody binding.
 - Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) for each well.
 - Plot the HTRF ratio against the log concentration of AZD7976.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 3: Selectivity Assay against RXFP2

To confirm the selectivity of AZD7976, its activity should be tested on cells expressing the closely related RXFP2 receptor.

Materials:

- HEK293-hRXFP2 or CHO-K1-hRXFP2 cells
- AZD7976

- RXFP2 agonist (e.g., INSL3)
- cAMP HTRF assay kit
- Other materials as in Protocol 2

Procedure:

- Follow the same procedure as the cAMP measurement assay (Protocol 2), but use cells expressing hRXFP2.
- Use INSL3 as the positive control.
- Evaluate the ability of AZD7976 to stimulate cAMP production in these cells. A lack of response at high concentrations indicates selectivity for RXFP1.

Conclusion

AZD7976 is a valuable pharmacological tool for the investigation of RXFP1 biology. The protocols and data presented here provide a framework for researchers to design and execute experiments to further characterize the effects of this potent agonist in relevant cellular models. It is recommended to consult the primary literature for more detailed information on the experimental conditions used in the discovery and characterization of AZD7976.[6]

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